(R)-benzyl 2-aminopropylcarbamate
Description
Properties
IUPAC Name |
benzyl N-[(2R)-2-aminopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQKTRVTQIMUEL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-benzyl 2-aminopropylcarbamate typically involves the reaction of ®-2-aminopropanol with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction proceeds as follows:
(R)-2-aminopropanol+benzyl chloroformate→(R)-benzyl 2-aminopropylcarbamate+HCl
Industrial Production Methods: In an industrial setting, the production of ®-benzyl 2-aminopropylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-Benzyl 2-aminopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbamate group can be reduced to yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable leaving group.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
®-Benzyl 2-aminopropylcarbamate finds applications in several scientific research areas:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential as a drug intermediate in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-benzyl 2-aminopropylcarbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The carbamate linkage is hydrolyzed by enzymatic action, leading to the formation of the active compound that exerts its therapeutic effects. The molecular targets and pathways involved vary based on the specific application and the nature of the active compound released.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between (R)-benzyl 2-aminopropylcarbamate and its structural analogs based on functional groups, applications, and reported efficacy:
Key Observations:
Functional Group Impact: Carbamates (as in this compound) exhibit greater hydrolytic stability compared to esters (e.g., benzyl benzoate or permethrin), making them preferable in prodrug formulations . The benzyl group in both this compound and benzyl benzoate enhances lipid solubility, facilitating dermal or cellular uptake .
Biological Efficacy: Benzyl benzoate demonstrates superior antiparasitic activity (87% cure rate) compared to permethrin, highlighting the role of functional groups (ester vs. carbamate) in target specificity .
Chirality Considerations :
- The (R)-enantiomer of benzyl carbamates is often associated with higher receptor affinity in chiral environments, though direct data for this compound remains sparse .
Biological Activity
(R)-Benzyl 2-aminopropylcarbamate, a chiral compound with the molecular formula and a molecular weight of 208.26 g/mol, has garnered attention for its significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Overview of Biological Activity
Research indicates that this compound exhibits notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes play critical roles in neurotransmitter regulation, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural features contribute to its interaction with these enzymes, enhancing its potential as a therapeutic agent.
The mechanism by which this compound inhibits cholinesterase enzymes involves binding to the active sites of AChE and BuChE. Molecular docking studies suggest that the compound interacts favorably with key residues within these enzymes, leading to a decrease in their activity. This inhibition can potentially ameliorate symptoms associated with cognitive decline in neurodegenerative conditions.
Synthesis Methods
Several synthetic pathways have been developed for the production of this compound. These methods highlight the compound's accessibility and versatility in various chemical contexts:
- Staudinger Reduction : Utilizing triphenylphosphine to convert azides to amines.
- Direct Amide Formation : Reacting benzyl isocyanate with 2-aminopropanol.
- Carbamate Formation : Involving the reaction of benzyl chloroformate with amines.
These methods not only facilitate the synthesis of this compound but also allow for modifications that could enhance its biological activity.
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | Similar carbamate structure | Cholinesterase inhibition |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Contains halogen substituent | Potent cholinesterase inhibitor |
| Benzyl (2-amino-2-methylpropyl)carbamate | Related structure without stereochemistry | Moderate biological activity |
The unique stereochemistry of this compound may confer specific selectivity towards cholinesterase enzymes compared to other similar compounds, suggesting potential advantages in therapeutic applications targeting neurological disorders.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : In vitro studies demonstrated that this compound significantly reduced AChE activity in neuronal cell lines, suggesting its potential role in neuroprotection against oxidative stress.
- Cognitive Enhancement : Animal models treated with this compound showed improved memory performance in behavioral tests designed to assess cognitive function.
- Pharmacokinetic Studies : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, enhancing its candidacy for drug development.
Q & A
Q. What are the optimal synthetic routes for (R)-benzyl 2-aminopropylcarbamate, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of (R)-2-aminopropanol with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Catalysts like DMAP may enhance reaction efficiency. Enantiomeric purity is critical; chiral chromatography (e.g., Chiralpak® columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can verify stereochemical integrity . Yield optimization (70–85%) requires controlled temperature (0–5°C) and inert atmospheres to minimize racemization .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare / NMR shifts with PubChem data (e.g., δ 7.3 ppm for benzyl aromatic protons) .
- HPLC-MS : Monitor purity (>95%) via reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) and confirm molecular weight (248.28 g/mol via ESI+) .
- Optical Rotation : Measure to confirm enantiomeric excess (e.g., +15° to +20° in methanol) .
Q. What storage conditions are recommended to maintain this compound stability?
- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under nitrogen. Solubility data (e.g., 10 mM in DMSO) should guide stock solution preparation. Avoid freeze-thaw cycles to prevent hydrolysis of the carbamate group .
| Parameter | Recommended Condition |
|---|---|
| Temperature | 2–8°C |
| Solvent for Storage | Dry DMSO or ethanol |
| Stability Duration | 6 months (with periodic HPLC checks) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical purity data between HPLC and NMR analyses?
- Methodological Answer : Discrepancies may arise from solvent polarity effects on chiral recognition or impurities co-eluting in HPLC. Cross-validate using:
- Chiral Derivatization : React with Mosher’s acid chloride (- and -forms) and analyze NMR splitting patterns .
- Dynamic NMR : Study temperature-dependent coalescence of diastereotopic protons to detect minor enantiomers .
- LC-MS/MS : Quantify trace impurities (e.g., benzyl alcohol byproducts) that may interfere with HPLC retention times .
Q. What experimental strategies are effective for studying the compound’s stability under physiological pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variation : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via UV-Vis (λ = 260 nm for carbamate cleavage) .
- Thermal Stress : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>120°C) .
- Mass Balance Analysis : Quantify degradation products (e.g., benzyl alcohol) via GC-MS to infer hydrolysis pathways .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors) while minimizing nonspecific binding?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics () in real-time .
- Competitive ELISA : Use fluorescently labeled analogs to displace this compound and quantify IC₅₀ values .
- Molecular Dynamics Simulations : Predict binding modes using PubChem 3D conformers (InChIKey: CBYFARAUSMBSDY-GFCCVEGCSA-N) .
Data Contradiction and Reproducibility
Q. How should conflicting bioactivity data across cell-based assays be addressed?
- Methodological Answer : Variability may stem from cell line heterogeneity or compound solubility. Mitigate via:
- Dose-Response Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) .
- Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) and confirm no precipitate via dynamic light scattering .
- Orthogonal Assays : Validate results with fluorogenic substrates (e.g., caspase-3/7 activation for cytotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
